Methyl 3-(methoxyamino)butanoate
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Overview
Description
Methyl 3-(methoxyamino)butanoate is an organic compound with the molecular formula C6H13NO3. It is a liquid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a methoxyamino group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(methoxyamino)butanoate can be synthesized through several methods. One common approach involves the nucleophilic acyl substitution of an acid chloride with an alcohol. This method is versatile and can be used to prepare various esters . Another method involves the reaction of carboxylic acids with alcohols under acidic or basic conditions to form esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. These reactions are carried out in reactors where the reactants are mixed under controlled temperatures and pressures to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methoxyamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The methoxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(methoxyamino)butanoate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(methoxyamino)butanoate involves its interaction with various molecular targets. The methoxyamino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-3-(methylamino)butanoate: Similar in structure but with a methylamino group instead of a methoxyamino group.
Methyl 3-(methoxyamino)propanoate: Similar backbone but with a shorter carbon chain.
Ethyl 3-(methoxyamino)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-(methoxyamino)butanoate is unique due to its specific functional groups and reactivity. The presence of the methoxyamino group provides distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
methyl 3-(methoxyamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-5(7-10-3)4-6(8)9-2/h5,7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKSLJKIWKNZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481836-13-8 |
Source
|
Record name | methyl 3-(methoxyamino)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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